Product packaging for Thionapthene-2-carboxylic acid-lysine(Cat. No.:CAS No. 119979-98-5)

Thionapthene-2-carboxylic acid-lysine

Cat. No.: B054302
CAS No.: 119979-98-5
M. Wt: 324.4 g/mol
InChI Key: OIRWVCFHDZVOIC-ZSCHJXSPSA-N
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Description

Thionapthene-2-carboxylic acid-lysine (TNLY), CAS 119979-98-5, is a lysine salt formulation of thionapthene-2-carboxylic acid (TNCA) developed to enhance water solubility and improve tolerability compared to the parent compound . This compound is a potent antihypercalcemic agent documented in preclinical research for the treatment of malignancy-associated hypercalcemia . Studies in hypercalcemic rat models have demonstrated that TNLY produces a marked and prolonged, dose-related decrease in serum calcium concentration . Its effects are sustained for 96 hours or longer, and it has been shown to prevent the onset of hypercalcemia in at-risk subjects . The primary mechanism of action is attributed to the inhibition of bone resorption . Unlike some treatments, the calcium-lowering effects of this compound are sustained without evidence of escape, making it a valuable tool for investigating pathological bone resorption and calcium disorders . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O4S B054302 Thionapthene-2-carboxylic acid-lysine CAS No. 119979-98-5

Properties

IUPAC Name

1-benzothiophene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S.C6H14N2O2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8;7-4-2-1-3-5(8)6(9)10/h1-5H,(H,10,11);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRWVCFHDZVOIC-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923166
Record name 1-Benzothiophene-2-carboxylic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119979-98-5
Record name Thionapthene-2-carboxylic acid-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119979985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzothiophene-2-carboxylic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of Thionaphthene 2 Carboxylic Acid Lysine and Analogues

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the precise atomic arrangement of molecules in the solid state. Both single crystal and powder X-ray diffraction methods offer critical data on molecular conformation, packing, and polymorphism.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of its physicochemical properties. Benzothiophene-2-carboxylic acid (BTCA), the core moiety of the conjugate, has been shown to exhibit polymorphism. cambridge.org The crystal structure of a new polymorph, designated BTCA-Form II, was successfully determined from laboratory powder X-ray diffraction (PXRD) data. cambridge.orgresearchgate.net

This analysis revealed that Form II crystallizes in the monoclinic space group C2/c. cambridge.orgresearchgate.net The structure is characterized by hydrogen-bonded dimers where two BTCA molecules are joined via their carboxylic acid groups, forming the common acid–acid homosynthon. These dimers are further organized into a complex three-dimensional network through C–H⋯O hydrogen bonds and π⋯π stacking interactions. cambridge.org This contrasts with a previously identified, partially disordered triclinic polymorph, BTCA-Form I. cambridge.org The discovery and characterization of these polymorphs are crucial as different crystalline arrangements can significantly impact properties like solubility and stability.

Table 1: Crystallographic Data for Benzothiophene-2-carboxylic acid (BTCA) Polymorph Form II cambridge.orgresearchgate.net

ParameterValue
FormulaC₉H₆O₂S
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)14.635(4)
b (Å)5.8543(9)
c (Å)19.347(3)
β (°)103.95(1)
Volume (ų)1608.8(6)
Z (molecules/unit cell)8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.

For the Thionaphthene-2-carboxylic acid moiety, the aromatic protons typically appear in the range of 7.0-8.5 ppm in the ¹H NMR spectrum. The specific chemical shifts are influenced by the substitution pattern. For example, in 6-bromo-benzo[b]thiophene-2-carboxylic acid, the protons of the benzothiophene (B83047) ring are observed at distinct chemical shifts, allowing for unambiguous assignment. chemicalbook.com The proton on the thiophene (B33073) ring (H-3) typically appears as a singlet further downfield. The carboxylic acid proton is highly variable and often appears as a broad singlet at a very downfield position (>10 ppm).

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically found in the range of 165-175 ppm. researchgate.net The quaternary carbons and protonated carbons of the benzothiophene ring system appear in the aromatic region (120-150 ppm). When conjugated with lysine (B10760008), new signals corresponding to the lysine backbone and side chain carbons would appear in the aliphatic region of the spectrum. The linkage via an amide bond would also cause a characteristic shift in the signals of the atoms nearest to the new bond.

Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Benzothiophene-2-Carboxylic Acid Derivatives chemicalbook.comchemicalbook.com

Proton PositionRepresentative Chemical Shift (ppm)Multiplicity
H-3~8.1 - 8.3Singlet
Aromatic (H-4 to H-7)~7.4 - 8.2Multiplets
-COOH>10Broad Singlet

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide complementary information about the bonding and electronic structure of a molecule.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. For Thionaphthene-2-carboxylic acid, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid, typically observed around 1680-1710 cm⁻¹. nist.govlibretexts.org Another characteristic feature is the broad O-H stretching band from the carboxylic acid dimer, which appears in the 2500-3300 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. iosrjournals.org C-S stretching modes are typically weaker and found at lower wavenumbers. iosrjournals.org

Electronic (UV-Vis) spectroscopy provides insight into the conjugated π-electron system. Benzothiophene itself exhibits absorption bands that are significantly red-shifted compared to benzene (B151609) or thiophene alone, indicating an extended conjugated system. researchgate.net The addition of the carboxylic acid group acts as an auxochrome, further modifying the electronic transitions. The UV-Vis spectrum of thionaphthene-2-carboxylic acid is expected to show strong absorptions corresponding to π→π* transitions within the benzothiophene aromatic system.

Table 3: Key Vibrational Frequencies for Thiophene-2-carboxylic Acid and Analogues nist.goviosrjournals.org

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid Dimer)2500 - 3300Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
Aromatic C=C Stretch1400 - 1600Medium-Strong
C-S Stretch680 - 710Weak-Medium

Mass Spectrometry for Molecular Conformation and Fragmentation Pathways

Mass spectrometry (MS) is a key technique for determining the molecular weight of the Thionaphthene-2-carboxylic acid-lysine conjugate and for elucidating its structure through fragmentation analysis. The formation of an amide bond between thionaphthene-2-carboxylic acid and the ε-amino group of lysine results in a conjugate whose fragmentation can be predicted by considering the pathways of its components.

Upon tandem mass spectrometry (MS/MS) analysis, the fragmentation of the lysine moiety is well-understood. Acylated lysine residues are known to produce highly specific diagnostic immonium ions at m/z 143.1 and 126.1. nih.gov The ion at m/z 126.1 is particularly significant as it corresponds to the loss of the acyl group and subsequent cyclization. nih.gov In the case of the title conjugate, cleavage of the amide bond would be a primary fragmentation pathway.

The benzothiophene core also has characteristic fragmentation patterns. Under electron impact or atmospheric pressure chemical ionization, the radical cation of benzothiophene derivatives can undergo fragmentation, often involving the loss of small molecules like CO, COS, or cleavage of substituent groups. nih.govnih.gov For the conjugate, a key fragmentation would be the cleavage of the C-N amide bond, leading to a fragment ion corresponding to the protonated thionaphthene-2-carboxylic acid or its acylium ion. nih.gov Another expected pathway involves the characteristic losses from the lysine side chain, such as the sequential loss of portions of the aliphatic chain. wm.edu

Surface-Sensitive Spectroscopic Techniques for Conjugate Layer Characterization

When conjugates like Thionaphthene-2-carboxylic acid-lysine are deposited as thin films or self-assembled monolayers, surface-sensitive techniques are essential for characterizing their structure and morphology. These properties are critical for applications in organic electronics and biosensors.

Atomic Force Microscopy (AFM) can be used to visualize the surface morphology of thin films, revealing features such as terraced islands, molecular layers, and the presence of defects or pinholes. ulb.ac.be Studies on related benzothienobenzothiophene (BTBT) derivatives show that deposition conditions can lead to well-ordered layers of standing molecules. ulb.ac.be

Grazing Incidence X-ray Diffraction (GIXD) is another powerful technique for determining the crystal structure and molecular orientation within thin films. unibo.it It can identify substrate-induced phases that differ from the bulk crystal structure, which has significant implications for properties like charge transport in organic field-effect transistors. ulb.ac.beunibo.it The incorporation of functionalized benzothieno-benzothiophene molecules into 2D layered perovskites has been studied, where techniques like solvent vapor annealing were shown to significantly enhance the crystallinity and optical properties of the films. rsc.org These methods would be directly applicable to characterizing layers of the Thionaphthene-2-carboxylic acid-lysine conjugate, providing insight into its self-assembly and packing on a surface.

Computational Chemistry and Theoretical Modeling of Thionaphthene 2 Carboxylic Acid Lysine Systems

Quantum Chemical Investigations of Molecular and Electronic Structures

Quantum chemical methods are fundamental to understanding the molecular and electronic architecture of the Thionaphthene-2-carboxylic acid-lysine system. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For the Thionaphthene-2-carboxylic acid-lysine salt, geometry optimization would be performed to find the conformation that corresponds to the lowest energy state. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Studies on similar molecules, such as thiophene-2-carboxylic acid, have successfully employed DFT methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p) to achieve accurate geometries. researchgate.netiosrjournals.org

Once the geometry is optimized, vibrational analysis is conducted by calculating the second derivatives of the energy with respect to atomic displacements. This analysis serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data to validate the computational model. iosrjournals.org For the Thionaphthene-2-carboxylic acid-lysine complex, key vibrational modes would include the symmetric and asymmetric stretches of the carboxylate group (COO⁻), the N-H stretching vibrations of the ammonium (B1175870) group (NH₃⁺), and the characteristic vibrations of the thionaphthene aromatic ring. researchgate.net

Table 1: Predicted Key Vibrational Frequencies for Thionaphthene-2-carboxylic acid-lysine

Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
Lysine (B10760008) Ammonium (NH₃⁺)N-H Stretch3100 - 3300
Thionaphthene Carboxylate (COO⁻)Asymmetric Stretch1550 - 1610
Thionaphthene Carboxylate (COO⁻)Symmetric Stretch1400 - 1450
Thionaphthene RingC=C Aromatic Stretch1450 - 1600
Thionaphthene RingC-S Stretch600 - 800

Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netmdpi.com

For the Thionaphthene-2-carboxylic acid-lysine system, the HOMO is expected to be localized primarily on the electron-rich thionaphthene aromatic ring, while the LUMO would likely be distributed across the complex. The HOMO-LUMO energy gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, which provide quantitative measures of the molecule's reactivity. researchgate.netnih.gov These parameters are vital for predicting how the molecule will interact with other chemical species. scirp.org

Table 2: Hypothetical Frontier Orbital Data and Reactivity Descriptors

ParameterDefinitionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.50
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.50
Energy Gap (ΔE)ELUMO - EHOMO5.00
Ionization Potential (I)-EHOMO6.50
Electron Affinity (A)-ELUMO1.50
Chemical Hardness (η)(I - A) / 22.50
Electronegativity (χ)(I + A) / 24.00

Intermolecular Interaction Studies: Hydrogen Bonding and π-Stacking

The stability and structure of the Thionaphthene-2-carboxylic acid-lysine complex are dominated by non-covalent interactions. The primary force is the strong ionic hydrogen bond formed between the deprotonated carboxylate group (COO⁻) of the thionaphthene moiety and the protonated α-amino or ε-amino group (NH₃⁺) of lysine. nih.gov These interactions are significantly stronger than neutral hydrogen bonds and are fundamental to the formation of the salt. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

Excited State Dynamics and Photophysical Characterization

Understanding the behavior of the molecule upon absorption of light is crucial for applications in photochemistry and materials science. Excited state dynamics can be modeled using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the electronic absorption spectrum (UV-Vis) by determining the energies of vertical electronic transitions from the ground state to various excited states. unige.ch

TD-DFT calculations would identify the nature of these transitions, for instance, whether they are localized on the thionaphthene chromophore (π→π* transitions) or involve charge transfer between the thionaphthene and lysine components. This analysis provides insight into the photophysical properties of the complex, such as its color, fluorescence potential, and photochemical reactivity.

Thermochemical Calculations and Conformational Analysis

Thermochemical properties, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be derived from the vibrational frequencies calculated using DFT. researchgate.net These parameters are essential for understanding the thermodynamic stability of the Thionaphthene-2-carboxylic acid-lysine salt and the energetics of its formation. Calculations can be performed at various temperatures to predict how stability changes with thermal conditions.

Conformational analysis is another critical aspect of theoretical modeling, particularly concerning the flexible lysine side chain. By systematically rotating the single bonds within the lysine moiety, a potential energy surface can be generated. This allows for the identification of all possible low-energy conformers and the energy barriers between them. researchgate.net This analysis reveals the most probable shapes the molecule will adopt and provides a deeper understanding of its structural dynamics.

Research on Bioconjugation and Derivatization Strategies Involving the Lysine Moiety Within Complex Structures

Methodologies for Site-Selective Lysine (B10760008) Modification

Lysine is a frequently targeted amino acid for bioconjugation due to the high nucleophilicity of its ε-amino group and its common presence on the surface of proteins. nih.govnih.gov However, the abundance of lysine residues often leads to heterogeneous products. nih.gov Achieving site-selective modification is a significant challenge, and several strategies have been developed to control the conjugation reaction. rsc.org

In the context of thionaphthene-2-carboxylic acid-lysine, the covalent linkage would be an amide bond formed between the carboxylic acid of thionaphthene-2-carboxylic acid and the ε-amino group of a lysine residue within a larger biomolecule. This reaction does not proceed spontaneously under physiological conditions; the carboxylic acid must first be activated. nih.govyoutube.com A common method for this activation is the conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. nih.govnih.gov The NHS ester of thionaphthene-2-carboxylic acid would be a reactive intermediate capable of forming a stable amide bond with lysine. researchgate.net

Strategies to achieve site-selectivity with such a reagent can be categorized as follows:

Modification of the Most Reactive Lysine: The local microenvironment of a lysine residue, including its solvent accessibility and the proximity of other amino acid residues, can significantly influence its reactivity. nih.gov Lysines located in regions with a lower pKa can be deprotonated and more nucleophilic at a given pH, making them preferential sites for acylation. nih.govnih.gov By carefully controlling reaction conditions such as pH and reagent stoichiometry, it is possible to favor the modification of the most reactive lysine residue. nih.gov

Proximity-Induced Modification: This approach utilizes a "tethering" strategy where a reagent is brought into close proximity to a specific lysine residue, thereby increasing the effective local concentration of the reactants. One such method is the cysteine-to-lysine transfer (CLT), where an acylating agent is temporarily attached to a nearby cysteine residue via a disulfide bond. Subsequent intramolecular S-to-N acyl transfer leads to the selective acylation of a proximal lysine. nih.gov

Enzyme-Directed Modification: Enzymes can offer exceptional site-selectivity. For instance, Sortase A (SrtA) recognizes a specific peptide sequence (LPXTG) and can be used to ligate a payload to a lysine residue within a target protein that has been engineered to contain this recognition motif. nih.gov A thionaphthene-2-carboxylic acid derivative could potentially be incorporated into a peptide containing the SrtA recognition sequence for enzymatic ligation.

MethodologyPrincipleKey RequirementsPotential Application with Thionaphthene-2-carboxylic acid
Reactivity-Based ModificationExploits the differential reactivity of lysine residues due to their local microenvironment.Careful control of pH, temperature, and reagent stoichiometry.Reaction of an activated ester of thionaphthene-2-carboxylic acid under conditions that favor modification of the most nucleophilic lysine.
Proximity-Induced Modification (e.g., CLT)A temporary tether brings the acylating agent into close proximity to the target lysine.Presence of a nearby cysteine residue for initial tethering.Design of a thionaphthene-2-carboxylic acid thioester for cysteine-to-lysine transfer.
Enzyme-Directed Modification (e.g., Sortase A)Enzymatic ligation of a payload to a specific recognition sequence.Genetic engineering of the target protein to include the recognition motif.Incorporation of thionaphthene-2-carboxylic acid into a peptide substrate for enzymatic conjugation.

Lysine as a Hub for Macromolecular Conjugation

The ε-amino group of lysine provides a convenient attachment point for not only small molecules but also large macromolecules such as polymers, other proteins, or nucleic acids. nih.gov Once a lysine residue is modified with a molecule like thionaphthene-2-carboxylic acid, the resulting conjugate can serve as a platform for further derivatization, turning the initial lysine into a hub for building more complex structures.

For this to be feasible, the conjugated thionaphthene moiety would need to possess a second reactive handle for subsequent conjugation steps. This could be achieved by using a derivative of thionaphthene-2-carboxylic acid that contains an additional functional group, such as an azide (B81097), alkyne, or a protected amine, on the benzo[b]thiophene ring system. manipal.edu

This two-step conjugation strategy allows for a modular approach:

Initial Lysine Modification: A specific lysine residue is modified with the bifunctional thionaphthene derivative.

Macromolecular Conjugation: A macromolecule carrying a complementary reactive group is then attached to the thionaphthene handle.

This approach is particularly advantageous when direct conjugation of the macromolecule to the protein is challenging or results in a loss of biological activity. The thionaphthene moiety acts as a spacer and can be chosen to have properties that are beneficial for the final conjugate, such as increased solubility or specific spectroscopic characteristics.

MacromoleculeConjugation StrategyPotential Function of the Thionaphthene-Lysine Hub
Polyethylene glycol (PEG)Click chemistry (e.g., azide-alkyne cycloaddition)Improving the pharmacokinetic properties of the protein.
Second Protein/AntibodyEnzymatic ligation or chemical crosslinkingCreating bispecific antibodies or fusion proteins.
OligonucleotideStrain-promoted azide-alkyne cycloaddition (SPAAC)Developing protein-DNA conjugates for diagnostics or targeted therapies.

Development of Lysine-Based Linkers and Probes

The unique chemical properties of a conjugated molecule can be exploited to create linkers and probes for studying biological systems. researchgate.net The thionaphthene (benzo[b]thiophene) core, being an aromatic and heterocyclic system, has the potential for fluorescence, making it a candidate for the development of fluorescent probes. rsc.orgresearchgate.net

A fluorescent probe based on thionaphthene-2-carboxylic acid and lysine would involve the formation of an amide bond, as previously described. Upon conjugation to a protein, the thionaphthene moiety could report on its local environment through changes in its fluorescence emission spectrum, intensity, or lifetime. researchgate.net This could be used to study protein folding, conformational changes, or binding events.

The design of such a probe would need to consider several factors:

Quantum Yield: The efficiency of the fluorescence emission from the thionaphthene moiety.

Stokes Shift: The separation between the absorption and emission maxima, with a larger shift being generally desirable to minimize self-quenching. nih.gov

Environmental Sensitivity: The extent to which the fluorescence properties change in response to the local environment (e.g., polarity, viscosity).

Furthermore, the thionaphthene-lysine conjugate can be viewed as a linker. In applications like antibody-drug conjugates (ADCs), the linker plays a crucial role in connecting the antibody to the cytotoxic payload. rsc.org A linker derived from thionaphthene-2-carboxylic acid would provide a rigid, aromatic spacer. By introducing cleavable functionalities into the thionaphthene ring or the linker, it would be possible to design linkers that release a payload under specific physiological conditions (e.g., in the acidic environment of a lysosome).

ApplicationDesign PrincipleKey Feature of the Thionaphthene Moiety
Fluorescent ProbeConjugation of a fluorescent thionaphthene derivative to a specific lysine.Intrinsic fluorescence that is sensitive to the local environment.
Non-cleavable LinkerFormation of a stable amide bond between thionaphthene-2-carboxylic acid and lysine.Provides a rigid, aromatic spacer between the protein and a conjugated molecule.
Cleavable LinkerIncorporation of a labile bond (e.g., hydrazone, disulfide) into the thionaphthene-based linker.Allows for the controlled release of a payload under specific conditions.

Bioorthogonal Chemistry in Lysine Conjugation

Bioorthogonal chemistry refers to chemical reactions that can occur in a living system without interfering with native biochemical processes. nih.gov These reactions typically involve pairs of mutually reactive functional groups that are abiotic. Common bioorthogonal reactions include the Staudinger ligation, copper-catalyzed and strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC), and inverse-electron-demand Diels-Alder reactions. nih.govresearchgate.net

To apply bioorthogonal chemistry to a thionaphthene-2-carboxylic acid-lysine system, one of two approaches could be taken:

Modification of Lysine with a Bioorthogonal Handle: A derivative of thionaphthene-2-carboxylic acid containing a bioorthogonal group (e.g., an azide or an alkyne) would be conjugated to lysine. The resulting modified protein could then be reacted with a probe or macromolecule carrying the complementary bioorthogonal handle. researchgate.net This is a powerful strategy for two-step labeling experiments in complex biological media.

Participation of the Thionaphthene Moiety in a Bioorthogonal Reaction: This would require the thionaphthene ring system itself to be reactive in a bioorthogonal manner. While the benzo[b]thiophene core is generally stable, it is conceivable that derivatives could be designed to participate in specific bioorthogonal reactions, although this is not a commonly reported strategy.

The first approach is more established and offers greater versatility. By creating a protein conjugate that displays a bioorthogonal "handle" via the thionaphthene linker, a wide array of subsequent modifications can be performed. For example, a fluorescent dye with a strained alkyne could be attached to an azide-modified thionaphthene-lysine conjugate on a cell surface protein for live-cell imaging.

Bioorthogonal ReactionThionaphthene-Lysine DerivativeComplementary ProbeApplication
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Thionaphthene linker with an azide group conjugated to lysine.A molecule with a strained alkyne (e.g., DBCO, BCN).Copper-free labeling of proteins in living cells.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Thionaphthene linker with a terminal alkyne conjugated to lysine.An azide-containing molecule.Efficient and versatile labeling in vitro.
Inverse-Electron-Demand Diels-Alder ReactionThionaphthene linker with a strained alkene (e.g., norbornene) conjugated to lysine.A tetrazine-containing probe.Rapid and highly specific labeling.

Mechanistic Research of Thionaphthene 2 Carboxylic Acid Lysine and Its Biological Interactions Non Clinical Contexts

Cellular and Molecular Pathways Modulated by Thionaphthene-2-carboxylic acid-lysine

Thionaphthene-2-carboxylic acid-lysine, a salt of thionaphthene-2-carboxylic acid (TNCA), has been investigated for its significant effects on biological systems, particularly those involved in calcium regulation and bone metabolism. The lysine (B10760008) salt of TNCA was developed to mitigate the gastric irritation that can be caused by the oral administration of TNCA alone. nih.gov The biological activity of the compound is primarily attributed to the thionaphthene-2-carboxylic acid moiety.

Influence on Bone Remodeling Processes and Osteoclast Activity

The primary mechanism through which thionaphthene-2-carboxylic acid-lysine modulates calcium levels is its direct influence on bone remodeling, specifically by inhibiting the activity of osteoclasts. nih.gov Osteoclasts are cells responsible for bone resorption, the process of breaking down bone tissue. In vitro studies have demonstrated that TNCA is a potent inhibitor of osteoclast-mediated bone resorption. nih.govnih.gov

This inhibition is not limited to a single pathway. TNCA has been shown to counteract bone resorption stimulated by various factors, including:

Parathyroid hormone (PTH) nih.gov

Prostaglandin E2 nih.gov

1,25-dihydroxyvitamin D nih.gov

By blocking the action of these diverse stimuli, the compound demonstrates a broad-spectrum inhibitory effect on osteoclast activation and function. nih.gov This suggests that it may interfere with a common downstream pathway in the bone resorption process. The effect is persistent, and notably, TNCA can inhibit resorption even in bones that have become resistant to the effects of calcitonin, another inhibitor of bone resorption. nih.gov This indicates a distinct mechanism of action. Furthermore, the compound does not appear to be cytotoxic to bone cells, as it does not affect the incorporation of essential building blocks like thymidine or proline into the bone matrix. nih.gov

Effects on Cellular Growth and Stress Responses (Drawing from amino acid analog research)

As a compound that includes a lysine salt, thionaphthene-2-carboxylic acid-lysine can be considered in the broader context of amino acid analogs and their effects on cellular processes. Research on various amino acid analogs has shown that they can influence cellular growth and induce stress responses. nih.gov When cells are exposed to analogs, they can be mistakenly incorporated into proteins or interfere with metabolic pathways that rely on the natural amino acid.

This can lead to a range of cellular stress responses, including:

Induction of Protein Stress: The presence of amino acid analogs can lead to the misfolding of proteins, triggering a cellular stress response aimed at correcting or degrading these aberrant proteins.

Metabolic Shifts: Cells may alter their metabolic pathways to compensate for the presence of the analog or the disruption of normal amino acid metabolism. This can affect energy production and nutrient utilization.

Growth Inhibition: The interference with protein synthesis and metabolism can lead to a reduction in cellular proliferation and growth. nih.gov

While direct studies on the specific effects of the lysine component of thionaphthene-2-carboxylic acid-lysine on these pathways are not available, it is plausible that as an amino acid derivative, it could be recognized by cellular transport and metabolic systems. The primary role of the lysine in this formulation is to improve the compound's tolerability, but its interaction with cellular machinery cannot be entirely ruled out and warrants further investigation. nih.gov

In Vivo Mechanistic Studies in Animal Models (Focus on physiological effects on specific tissues/systems)

Animal models have been crucial in elucidating the systemic effects of thionaphthene-2-carboxylic acid-lysine, particularly in the context of hypercalcemia often associated with malignancy. nih.gov

Impact on Systemic Calcium Levels

In vivo studies in rats with hypercalcemic Leydig cell tumors have demonstrated that thionaphthene-2-carboxylic acid-lysine produces a significant and dose-dependent decrease in serum calcium concentrations. nih.gov The effects were marked and prolonged, lasting for 96 hours or more. nih.gov At higher doses, the compound was potent enough to induce hypocalcemia, a condition of abnormally low calcium levels. nih.gov

Interestingly, in tumor-bearing rats that were not yet hypercalcemic, pretreatment with the compound prevented the onset of hypercalcemia without causing hypocalcemia, suggesting a regulatory effect that is more pronounced in states of excessive bone resorption. nih.gov

Below is a table summarizing the dose-related effects of Thionaphthene-2-carboxylic acid-lysine on serum calcium in hypercalcemic rats.

Dose (mmol/kg/day)Effect on Serum CalciumDuration of Effect
0.6Marked decreaseSustained for 96+ hours
0.9Marked decreaseSustained for 96+ hours
1.8Marked decrease, leading to hypocalcemiaSustained for 96+ hours

This table is interactive and can be sorted by clicking on the column headers.

Morphological and Structural Changes in Skeletal Tissues

Long-term administration of the parent compound, TNCA, in rats has been shown to induce significant morphological and structural changes in skeletal tissues. nih.govnih.gov A 90-day study involving oral administration of TNCA resulted in a dose-related increase in the amount of bone in the subepiphyseal area of the tibia and in the sternum. nih.govnih.gov This finding is consistent with the compound's known inhibitory effect on bone resorption. By slowing the rate of bone breakdown, it allows for a net gain in bone mass over time.

The study also noted a biphasic effect on the height of the epiphyseal plate, which was stimulated at lower doses and inhibited at higher doses. nih.gov This suggests a complex interaction with the mechanisms of bone growth and development.

The table below details the findings from a histomorphometric study on the effects of Thionaphthene-2-carboxylic acid on bone structure in rats.

TissueParameter MeasuredDose-Related Effect
Tibial Proximal EpiphysisAmount of bone in subepiphyseal areaIncreased
SternumAmount of boneIncreased
Epiphyseal PlateHeightBiphasic (stimulatory at low doses, inhibitory at high doses)

This table is interactive and can be sorted by clicking on the column headers.

These in vivo findings confirm the potent effects of the thionaphthene-2-carboxylic acid moiety on skeletal tissues, leading to an increase in bone density and structural changes that reflect its anti-resorptive activity. nih.govnih.gov

Pharmacokinetic and Biodistribution Principles of Lysine-Conjugated Compounds (General)

The pharmacokinetic profile of a compound like Thionaphthene-2-carboxylic acid-lysine is significantly influenced by the presence of the lysine moiety. Lysine conjugation can alter absorption, distribution, metabolism, and excretion (ADME) parameters compared to the unconjugated Thionaphthene-2-carboxylic acid.

Absorption and Distribution:

Conjugation with lysine, a cationic amino acid, can enhance the cellular uptake of a molecule. nih.govacs.org This is often mediated by amino acid transporters present on cell membranes. mdpi.comunibe.ch For instance, cationic amino acid transporters (CATs) are responsible for the transport of lysine, arginine, and ornithine. nih.gov The specific transporters involved can vary by tissue, leading to differential distribution.

The cationic nature of lysine-containing molecules can lead to electrostatic interactions with negatively charged cell surfaces, potentially increasing their concentration at the cell membrane and facilitating internalization. nih.gov However, this charge can also lead to rapid removal from circulation by binding to vascular surfaces. acs.org

The biodistribution of lysine conjugates can be widespread. For example, studies with l-lysine capped dendrimers showed that a radiolabel was distributed throughout major organs without selective accumulation in the reticuloendothelial system. acs.org In contrast, conjugates with the non-natural d-lysine showed greater accumulation in these organs. acs.org This suggests that the stereochemistry of the lysine can influence the distribution profile.

Furthermore, lysine conjugation has been shown to impact renal clearance. The kidneys play a significant role in processing lysine and its conjugates. nih.gov Co-administration of free L-lysine has been demonstrated to reduce the renal uptake of radiolabeled antibody fragments, thereby enhancing their urinary excretion and reducing potential kidney radiotoxicity. aacrjournals.orgaacrjournals.org This is attributed to competition for renal transporters. A similar principle could apply to smaller molecules like Thionaphthene-2-carboxylic acid-lysine, where its renal handling would be influenced by lysine transport pathways.

Pharmacokinetic ParameterGeneral Influence of Lysine ConjugationPotential Mediators
Absorption/UptakeGenerally enhanced cellular uptake.Cationic Amino Acid Transporters (CATs), other amino acid transporters. nih.gov
DistributionWidespread, but can be influenced by charge interactions and stereochemistry. acs.orgBinding to vascular surfaces, organ-specific transporters.
MetabolismSubject to enzymatic cleavage of the lysine or modification of the lysine side chain.Peptidases, amidases, transglutaminases. nih.gov
ExcretionPrimarily renal, influenced by lysine transport pathways in the kidneys. aacrjournals.orgnih.govRenal transporters, glomerular filtration.

Pharmacokinetic Profile:

The plasma half-life of lysine-conjugated compounds can be variable. Some studies have shown rapid initial removal from plasma, with a half-life of less than 5 minutes for certain dendrimers. acs.org This can be followed by a reappearance of radiolabel in the plasma, suggesting biodegradation of the conjugate and resorption of the resulting lysine. acs.org

Enzymatic Processing and Metabolic Fate of Lysine-Containing Molecules

The metabolic fate of Thionaphthene-2-carboxylic acid-lysine would be dictated by the enzymatic machinery that recognizes and processes lysine-containing molecules. The amide bond linking Thionaphthene-2-carboxylic acid to lysine is a potential site for enzymatic cleavage.

Enzymatic Cleavage:

A variety of enzymes can act on lysine conjugates. Peptidases and amidases present in plasma and various tissues can hydrolyze the amide bond, releasing the parent compound and free lysine. The rate and extent of this cleavage would depend on the specific enzyme recognition of the conjugate's structure.

Enzymes like microbial transglutaminase can catalyze the formation of amide bonds between the γ-carboxyamide group of glutamine and the ε-amino group of lysine, suggesting that lysine conjugates can also be substrates for enzymatic modification. nih.gov

Metabolic Pathways of Lysine:

Once cleaved, the released lysine would enter the body's natural lysine metabolic pathways. Lysine is an essential amino acid and is primarily metabolized in the liver. The main catabolic route is the saccharopine pathway.

Recent research has highlighted that lysine metabolism is particularly active in the kidneys. nih.gov Lysine can be conjugated with various endogenous molecules, such as malonyl-CoA to form Nε-malonyl-lysine, and these conjugates are then excreted. nih.gov This process can lead to the depletion of central carbon metabolites. nih.gov The metabolic activity related to lysine has been shown to be accelerated in certain pathological states like hypertension. nih.gov

The Thionaphthene-2-carboxylic acid moiety, upon its release, would undergo its own metabolic transformations, which would be dependent on its chemical structure and the presence of relevant metabolic enzymes, such as cytochrome P450s.

Metabolic ProcessDescriptionKey Enzymes/Pathways
Enzymatic Cleavage of ConjugateHydrolysis of the amide bond between Thionaphthene-2-carboxylic acid and lysine.Peptidases, amidases.
Lysine CatabolismDegradation of released lysine.Saccharopine pathway (primarily in the liver).
Renal Processing of LysineActive metabolism and conjugation of lysine in the kidneys prior to excretion. nih.govFormation of conjugates like fructoselysine, saccharopine, and Nε-acetyllysine. nih.gov
Metabolism of Parent CompoundMetabolic transformation of the released Thionaphthene-2-carboxylic acid.Cytochrome P450 enzymes, other phase I and phase II enzymes.

Advanced Analytical Methodologies for Thionaphthene 2 Carboxylic Acid Lysine Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of Thionaphthene-2-carboxylic acid-lysine. This method is well-suited for separating the non-volatile and polar nature of this salt. In LC-MS, the compound is first separated based on its physicochemical properties by liquid chromatography and then detected with high sensitivity and selectivity by mass spectrometry.

Recent advancements in metabolomics have highlighted the utility of LC-MS for the quantitative analysis of a wide range of compounds, including amino acids and carboxylic acids. universiteitleiden.nl The use of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) allows for the sensitive and robust determination of such compounds in complex biological matrices. nih.gov For instance, a UPLC-MS/MS method has been developed for the simultaneous determination of Nε-(carboxymethyl) lysine (B10760008) (CML) and Nε-(carboxyethyl) lysine (CEL), which are structurally related to the lysine component of the target compound. nih.gov

The derivatization of the analyte can further enhance LC-MS analysis by improving separation and detection. universiteitleiden.nl For example, chemical derivatization can be employed to neutralize charges and block reactive groups, such as the lysine residues, leading to more reproducible results. nih.gov

Table 1: Illustrative LC-MS Parameters for Thionaphthene-2-carboxylic acid-lysine Analysis

Parameter Setting
Chromatography System Waters Acquity UPLC Class II universiteitleiden.nl
Mass Spectrometer ABSciex QTrap 6500 series universiteitleiden.nl
Column Waters AccQ-tag C18 (2.1 mm × 100 mm, 1.8 µm) universiteitleiden.nl
Mobile Phase A 0.1% v/v formic acid and 10 mM ammonium (B1175870) formate (B1220265) in water universiteitleiden.nl
Mobile Phase B 100% acetonitrile (B52724) universiteitleiden.nl
Injection Volume 1 µL universiteitleiden.nl
Ionization Mode Positive Electrospray Ionization (ESI)

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable tool for the analysis of Thionaphthene-2-carboxylic acid-lysine, particularly after derivatization to increase its volatility. The inherent nature of the compound as a salt makes it non-volatile, and thus direct analysis by GC-MS is not feasible. However, derivatization of the carboxylic acid and amino groups can yield a volatile product suitable for GC-MS analysis.

Research has demonstrated the successful use of GC-MS for the analysis of amino acids and carboxylic acids after converting them into more volatile esters or other derivatives. nih.govresearchgate.net For example, a method for the analysis of amino acids as their n-butyl esters of N(O)-trifluoroacetyl derivatives has been established. nih.gov Similarly, GC-MS has been used to analyze carboxylic acids in various samples. researchgate.net This approach allows for the unequivocal identification of the molecular structure of modified amino acids. nih.gov

The use of specific derivatization reagents, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoro-acetamide (MTBSTFA), can facilitate the GC-MS quantitation of a large number of neurochemicals, including amino acids and carboxylic acids, in a single step. nih.gov

Table 2: Potential GC-MS Parameters for Derivatized Thionaphthene-2-carboxylic acid-lysine

Parameter Setting
Derivatization Reagent N-(tert-butyldimethylsilyl)-N-methyltrifluoro-acetamide (MTBSTFA) nih.gov
GC Column OV-17 or Dexsil 300 GC nih.gov
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI) nih.gov
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

| Temperature Program | Programmed temperature gradient |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Tagging

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis. While not directly used for the structural elucidation of organic compounds like Thionaphthene-2-carboxylic acid-lysine, it can be employed for elemental tagging studies. This involves labeling the compound with a specific metal isotope, which can then be detected and quantified by ICP-MS.

This approach is particularly useful in metabolic studies or for tracking the compound within a biological system. The high sensitivity of ICP-MS allows for the detection of very low concentrations of the tagged compound. The thionaphthene moiety contains a sulfur atom, which can be detected by some ICP-MS instruments, offering a potential route for analysis without the need for external tagging, although this is less common.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of Thionaphthene-2-carboxylic acid-lysine. Various HPLC methods can be developed based on the specific analytical goal.

For the analysis of lysine, mixed-mode columns that allow for the retention of basic analytes are often employed. sielc.com The mobile phase can be optimized to be compatible with mass spectrometry, allowing for seamless integration of HPLC with MS. sielc.com The retention of polar, ionizable compounds like lysine can be challenging, but specialized columns can provide robust and reproducible separations. helixchrom.com

In addition to standard UV detection, specialized detectors can be used to enhance the analysis of Thionaphthene-2-carboxylic acid-lysine. For instance, a Charged Aerosol Detector (CAD) can provide a more uniform response for non-volatile analytes compared to UV detection, which is dependent on the presence of a chromophore.

Table 3: Example HPLC Method for Thionaphthene-2-carboxylic acid-lysine Analysis

Parameter Setting
Column Primesep 200 mixed-mode column (4.6x150 mm, 5 µm) sielc.com
Mobile Phase Acetonitrile/Water with Ammonium Formate (AmFm) buffer (pH 3.0) sielc.com
Flow Rate 1.0 mL/min sielc.com
Detection Charged Aerosol Detector (CAD) or UV-Vis

| Injection Volume | 5-10 µL |

Historical Context and Evolution of Research on Thionaphthene and Lysine Chemistry

Genesis of Thionaphthene Derivatives Research

Thionaphthene, also known as benzo[b]thiophene, is a heterocyclic compound consisting of a fused benzene (B151609) and thiophene (B33073) ring. The formal study of thiophene and its derivatives began with Viktor Meyer's discovery of thiophene in 1882, which he identified as the substance responsible for the indophenin blue dye reaction with isatin and sulfuric acid, previously thought to be a reaction of benzene. Thiophenes are stable aromatic compounds, and their derivatives are found naturally in petroleum.

Early research focused on the synthesis and characterization of various thionaphthene derivatives. The Paal-Knorr thiophene synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfur source, became a fundamental method for creating the thiophene ring. The fusion of a thiophene ring with a benzene ring to form benzothiophene (B83047) opened up a new class of compounds for investigation. An early publication on the derivatives of thianaphthene (an older name for thionaphthene) appeared in the Journal of the American Chemical Society in 1948, indicating that research into this class of compounds was well underway by the mid-20th century. acs.org The inherent stability and chemical versatility of the thionaphthene core made it an attractive scaffold for developing novel compounds with diverse properties. researchgate.netresearchgate.net

Early Investigations into Thionaphthene-2-carboxylic Acid Bioactivity

With the ability to synthesize a variety of thionaphthene derivatives, researchers began to explore their biological activities. Thiophene-containing compounds were found to be present in many pharmacologically active molecules, spurring interest in their potential as therapeutic agents. researchgate.net Thionaphthene-2-carboxylic acid, a derivative with a carboxylic acid group at the 2-position of the thiophene ring, became a subject of these early investigations.

Studies revealed that derivatives of thiophene-2-carboxylic acid exhibited a range of biological effects, including antimicrobial and antifungal properties. researchgate.netencyclopedia.pubmdpi.comsemanticscholar.org For instance, certain thiourea derivatives of 2-thiophene carboxylic acid were synthesized and tested for their in vitro antimicrobial activity against various bacterial and fungal strains. researchgate.netmdpi.comsemanticscholar.org The combination of the benzo[b]thiophene nucleus with other functional groups, such as acylhydrazones, was also explored to develop new antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus. mdpi.com Furthermore, some derivatives were investigated for other pharmacological activities, including anticancer and antioxidant effects. impactfactor.orgfarmaciajournal.com These early studies established thionaphthene-2-carboxylic acid as a valuable pharmacophore in medicinal chemistry.

Table 1: Early Research on the Bioactivity of Thiophene Derivatives
Derivative ClassObserved BioactivityOrganism(s)Reference
2-Thiophene carboxylic acid thioureidesAntimicrobial, AntifungalGram-negative bacteria, Candida albicans, Bacillus subtilis researchgate.net
Benzo[b]thiophene acylhydrazonesAntibacterialMultidrug-resistant Staphylococcus aureus mdpi.com
Thiophene-furan-carboxylic acidsAntimicrobialE. coli, S. aureus, C. albicans encyclopedia.pub
General Thiophene DerivativesAnticancer, AntioxidantVarious cancer cell lines impactfactor.org

Milestones in Amino Acid and Peptide Conjugation Methodologies

The conjugation of small molecules to amino acids and peptides is a powerful strategy to enhance their therapeutic properties, such as stability, targeting, and half-life. curapath.comneulandlabs.com The development of methods to covalently link molecules to amino acids like lysine (B10760008) has been a significant area of research in bioconjugation chemistry. bioengineer.org

Early methods for peptide synthesis, such as liquid-phase synthesis, were suitable for shorter peptides but were often labor-intensive. mtoz-biolabs.com A major breakthrough came in 1963 with Robert Bruce Merrifield's invention of solid-phase peptide synthesis (SPPS). mtoz-biolabs.commolecularcloud.org In SPPS, the peptide is assembled on an insoluble resin support, which simplifies the purification process after each reaction step. molecularcloud.org This innovation revolutionized the field, enabling the rapid and automated synthesis of longer and more complex peptides. molecularcloud.org

With the ability to synthesize peptides efficiently, the focus expanded to developing selective and stable methods for conjugating other molecules to them. rsc.org Lysine, with its primary amine in the side chain, is a common target for conjugation. Various chemical strategies have been developed to modify lysine residues.

Recent advancements have focused on creating more precise and stable linkages. acs.orgresearchgate.net These include the development of novel reagents and reaction conditions that allow for site-specific modification of peptides and proteins. bioengineer.orgrsc.org The evolution of these conjugation strategies has been crucial for the development of peptide-drug conjugates (PDCs), which combine the targeting ability of peptides with the therapeutic potency of small-molecule drugs. acs.orgmolecularcloud.org

Table 2: Key Milestones in Peptide Synthesis and Conjugation
MilestoneDescriptionSignificanceReference
Liquid-Phase Peptide SynthesisAn early technique for synthesizing short peptides in solution.Established the foundational principles of peptide synthesis. mtoz-biolabs.com
Solid-Phase Peptide Synthesis (SPPS)Developed by R. Bruce Merrifield, this method involves building a peptide chain on an insoluble resin support.Revolutionized peptide synthesis by simplifying the process and enabling automation. mtoz-biolabs.commolecularcloud.org
Development of Bioconjugation TechniquesCreation of chemical methods to covalently attach molecules like polymers, lipids, or drugs to peptides.Improved the pharmacokinetic properties of peptides, such as stability and circulation time. curapath.com
Advanced Bioconjugation ChemistryDevelopment of highly selective reactions, such as palladium-mediated coupling, for modifying specific amino acids.Allows for precise engineering of peptides and proteins with enhanced functionalities. bioengineer.org

Future Research Directions and Emerging Paradigms for Thionaphthene 2 Carboxylic Acid Lysine Conjugates

Development of Next-Generation Thionaphthene-Lysine Conjugates

The development of next-generation thionaphthene-lysine conjugates will focus on achieving enhanced efficacy and specificity. A primary challenge in traditional lysine (B10760008) conjugation is the lack of site-selectivity, which can lead to heterogeneous mixtures of conjugates with variable efficacy and pharmacokinetics. nih.govrsc.orgnih.govresearchgate.net Future research will prioritize overcoming this hurdle to produce homogeneous bioconjugates. mdpi.com

Key strategies for advancing these conjugates include:

Site-Selective Modification: Moving beyond non-selective methods like N-hydroxysuccinimide (NHS) ester reactions, which target multiple lysine residues, is crucial. nih.govnih.gov Future efforts will leverage methodologies that target specific lysine residues on a protein. This can be achieved by exploiting the unique microenvironment of certain lysines, such as those in deep hydrophobic pockets which exhibit lower pKa values and higher reactivity. nih.govresearchgate.net

Enzymatic Approaches: Enzymes like Sortase A (SrtA) offer exceptional site-selectivity by recognizing specific peptide sequences (e.g., LPXTG) and catalyzing the formation of a stable amide bond with a lysine residue. nih.gov This allows for precise attachment of the thionaphthene-2-carboxylic acid moiety to a predetermined location on a target protein.

Proximity-Induced Modification: This strategy uses affinity peptides or small molecules to guide the conjugating reagent to a specific lysine residue, enhancing reaction efficiency and selectivity at the desired site.

These advanced methods will enable the creation of highly defined thionaphthene-lysine conjugates, a critical step toward developing robust and reproducible next-generation therapeutics. nih.gov

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental validation will be instrumental in accelerating the design and optimization of thionaphthene-lysine conjugates.

Computational Modeling: Molecular modeling techniques will be employed to predict the most stable conformations of thionaphthene-lysine conjugates and to simulate their interactions with biological targets. unifi.it This in silico approach can help in pre-selecting promising conjugate designs and understanding their structure-activity relationships before undertaking extensive laboratory synthesis.

Experimental Validation: High-throughput screening (HTS) will be essential for rapidly evaluating the biological activity of a large number of synthesized conjugates. This will allow for the efficient identification of lead compounds with desired therapeutic properties.

Advanced Analytics: Sophisticated analytical techniques are required for the comprehensive characterization of these conjugates. Techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will be used to confirm the structure, purity, and stability of the synthesized molecules. ontosight.aiunifi.it

The table below summarizes the integrated approaches for the development of these conjugates.

ApproachTechniqueApplication
Computational Molecular DockingPredicts binding affinity and orientation of the conjugate to its target protein.
Molecular DynamicsSimulates the dynamic behavior of the conjugate and its interaction with the biological environment.
Experimental High-Throughput ScreeningRapidly assesses the biological activity of libraries of thionaphthene-lysine conjugates.
Surface Plasmon ResonanceMeasures real-time binding kinetics between the conjugate and its target.
Analytical HPLC-MSCharacterizes the purity and molecular weight of the synthesized conjugates. unifi.it
NMR SpectroscopyConfirms the precise chemical structure and covalent linkage points of the conjugate. ontosight.ai

Exploration of Novel Biological Targets and Pathways

While the parent compound shows promise for its anti-inflammatory and antimicrobial effects, conjugating thionaphthene-2-carboxylic acid to lysine-containing biomolecules can redirect its activity toward new and specific biological targets. ontosight.ai Research in this area will focus on identifying and validating these novel targets.

Future research will investigate the potential for thionaphthene-lysine conjugates to modulate pathways implicated in various diseases. For instance, similar thiophene-based compounds have been shown to act as cytostatic agents, selectively targeting certain cancer cell lines by suppressing protein synthesis and inducing apoptosis. nih.gov This suggests that thionaphthene-lysine conjugates could be designed to target specific proteins involved in cancer cell proliferation or survival. The exploration of these conjugates as inhibitors of enzymes like human neutrophil elastase also presents a viable path for developing novel cosmeceuticals. unifi.it

Engineering of Targeted Delivery Systems Based on Lysine Conjugation Principles

Lysine and its polymers (polylysine) are highly promising platforms for creating advanced drug delivery systems. nih.gov The inherent positive charge of lysine at physiological pH facilitates interaction with and internalization by cells. nih.gov This property can be harnessed to engineer targeted delivery systems for thionaphthene-2-carboxylic acid.

Key areas of development include:

Stimuli-Responsive Systems: By conjugating thionaphthene-2-carboxylic acid to polylysine (B1216035) backbones that incorporate stimuli-responsive elements, delivery systems can be created that release their payload in response to specific triggers within the target microenvironment, such as changes in pH, temperature, or redox potential. nih.gov

Nucleus-Targeted Delivery: Recent studies have shown that conjugating proteins with lysine dendrons can significantly enhance their uptake and accumulation within the cell nucleus. rsc.orgresearchgate.net This strategy could be adapted for thionaphthene-lysine conjugates to deliver the therapeutic agent directly to nuclear targets, which could be particularly effective for anticancer applications. rsc.orgresearchgate.net

Antibody-Drug Conjugates (ADCs): The principles of lysine conjugation are central to the development of ADCs. rsc.orgresearchgate.net By attaching thionaphthene-2-carboxylic acid to a monoclonal antibody that targets a tumor-specific antigen, a highly targeted therapeutic can be created that selectively delivers the cytotoxic payload to cancer cells, minimizing off-target effects. nih.gov

Innovation in Synthetic and Analytical Methodologies

Continued innovation in synthetic chemistry is essential for the efficient and precise construction of thionaphthene-lysine conjugates. While traditional reagents like NHS esters are widely used, they suffer from drawbacks such as hydrolysis and lack of chemoselectivity. nih.gov

Future synthetic strategies will focus on:

Developing Novel Reagents: Research will aim to develop new lysine-reactive reagents that are more stable in aqueous conditions and exhibit higher selectivity. Examples of emerging reagents include sulfonyl fluorides, iminoboronates, and β-lactams. nih.govnih.gov

Chemoenzymatic Methods: Combining the precision of enzymatic catalysis with the versatility of chemical synthesis offers a powerful approach. For example, the 'lysine acylation using conjugation enzymes' (LACE) method utilizes a SUMO-conjugating enzyme to achieve site-selective modification of lysine residues within a specific recognition sequence. nih.gov

Advanced Purification and Analysis: The development of more sophisticated purification techniques, such as multidimensional HPLC, will be necessary to isolate highly pure, homogeneous conjugates from complex reaction mixtures. Furthermore, advanced mass spectrometry techniques will be crucial for detailed characterization and quality control of the final products.

The table below outlines various synthetic reagents for lysine conjugation, highlighting their characteristics.

Reagent ClassLinkage FormedAdvantagesDisadvantages
N-hydroxysuccinimide (NHS) Esters AmideReadily available, fast reaction. nih.govLow selectivity, prone to hydrolysis. nih.gov
Isocyanates/Isothiocyanates Urea (B33335)/ThioureaHigh reactivity. nih.govReacts with multiple nucleophilic residues. nih.gov
Aldehydes Imine (reducible to amine)Chemoselective for amines. nih.govImine bond can be reversible.
Enzymatic (e.g., Sortase A) AmideHigh site-selectivity. nih.govRequires specific recognition sequence. nih.gov
Phospha–Mannich Reaction α-amino phosphonateMetal-free, rapid reaction. nih.govRequires high equivalents of reagents. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Thionapthene-2-carboxylic acid-lysine nanoparticles?

  • Methodological Answer : A one-step dripping procedure involving ionic interactions between the carboxyl group of the thiophene derivative and the amine group of lysine is effective, as demonstrated in analogous nanoparticle systems (e.g., hyaluronic acid-lysine nanoparticles). Characterization should include SEM for morphology, FTIR for functional group verification, and NMR to confirm ionic self-assembly dynamics . Stability in aqueous media can be assessed via dynamic light scattering (DLS) over time.

Q. How should researchers handle safety and stability concerns during experimental work with Thionapthene-2-carboxylic acid derivatives?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally similar compounds (e.g., thiophene-2-carboxylic acid) to infer handling protocols. Key precautions include:

  • Use of fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact .
  • Storage in cool, dry conditions away from incompatible materials (e.g., strong oxidizers) .
  • Stability testing under varying pH and temperature to identify degradation thresholds .

Q. What analytical techniques are essential for verifying the purity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods:

  • HPLC : Quantify impurities using a C18 column and UV detection at 254 nm.
  • FTIR : Confirm absence of unreacted starting materials (e.g., free lysine peaks at 3300 cm⁻¹ for NH₂ stretches).
  • Elemental Analysis : Validate stoichiometry of C, H, N, and S to ensure molecular integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing this compound conjugates?

  • Methodological Answer :

  • Step 1 : Cross-validate results using complementary techniques (e.g., NMR for hydrogen bonding patterns vs. FTIR for functional groups).
  • Step 2 : Perform quantum mechanical calculations (DFT) to predict vibrational frequencies or chemical shifts, aligning theoretical models with experimental data .
  • Step 3 : Replicate synthesis under controlled conditions to rule out batch variability .

Q. What experimental designs are optimal for studying the biological interactions of this compound in plant or mammalian systems?

  • Methodological Answer :

  • In vitro : Use fluorescence tagging (e.g., FITC-labeled lysine) to track cellular uptake via confocal microscopy.
  • In planta : Apply reactive oxygen species (ROS) assays to assess antioxidant activity, referencing protocols for maize leaf elongation zones .
  • Dose-Response Studies : Include negative controls (e.g., lysine-free analogs) and statistical modeling (ANOVA) to isolate compound-specific effects .

Q. How should researchers address instability issues in this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and high humidity (75% RH) while monitoring degradation via LC-MS.
  • Formulation Optimization : Encapsulate in liposomes or PEGylated carriers to enhance half-life, adapting methods from hyaluronic acid nanoparticle studies .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at standard storage conditions .

Data Analysis and Reporting Guidelines

Q. What statistical frameworks are appropriate for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :

  • IC₅₀ Calculation : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
  • Error Propagation : Account for instrument precision (e.g., ±2% in HPLC) using Monte Carlo simulations.
  • Reproducibility : Report coefficient of variation (CV) across triplicate experiments and include raw data in supplementary materials .

Q. How can researchers synthesize conflicting literature findings on the antioxidant properties of Thionapthene-2-carboxylic acid derivatives?

  • Methodological Answer :

  • Systematic Review : Create a literature matrix categorizing studies by experimental conditions (pH, concentration, model organism) .
  • Meta-Analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) and identify moderators (e.g., solvent polarity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.